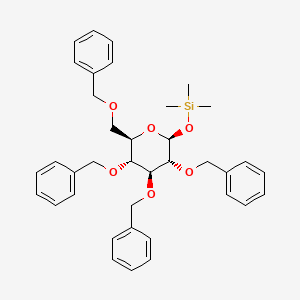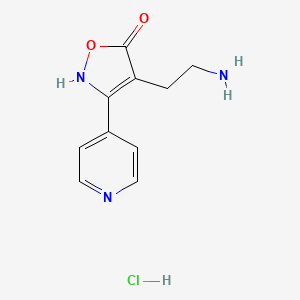
4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride is a chemical compound that belongs to the class of isoxazolones. This compound is characterized by the presence of an aminoethyl group, a pyridinyl group, and an isoxazolone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride typically involves the reaction of 4-(2-aminoethyl)pyridine with appropriate reagents to form the isoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl and pyridinyl groups can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
4-(2-aminoethyl)-3-(4-pyridinyl)-5(2H)-isoxazolone hydrochloride can be compared with other similar compounds, such as:
4-(2-aminoethyl)pyridine: Lacks the isoxazolone ring but shares the aminoethyl and pyridinyl groups.
3-(4-pyridinyl)-5(2H)-isoxazolone: Contains the isoxazolone ring and pyridinyl group but lacks the aminoethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12ClN3O2 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-pyridin-4-yl-2H-1,2-oxazol-5-one;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-4-1-8-9(13-15-10(8)14)7-2-5-12-6-3-7;/h2-3,5-6,13H,1,4,11H2;1H |
InChI Key |
MPPVMGBAOVGZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=O)ON2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


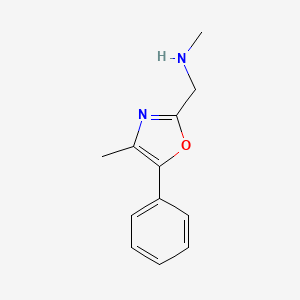
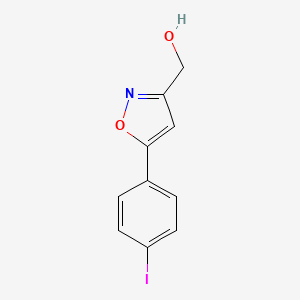


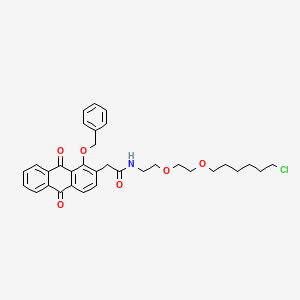

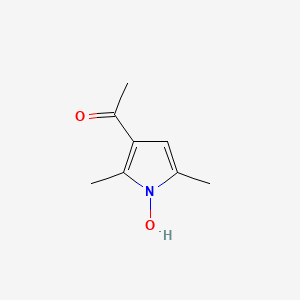
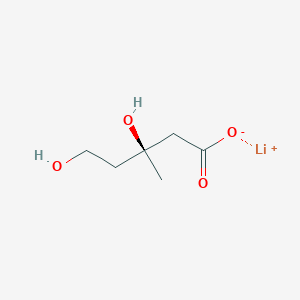

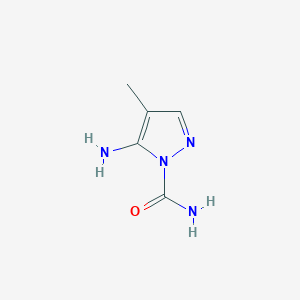
![[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate](/img/structure/B12853757.png)
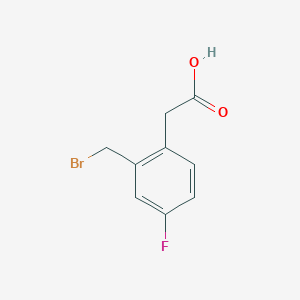
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
